molecular formula C25H24N6O2 B6153553 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 936563-87-0

1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

カタログ番号: B6153553
CAS番号: 936563-87-0
分子量: 440.5
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is also known as Ibrutinib . It is a small molecule anti-cancer drug that targets B-cell malignancies . It is an orally administered, selective and covalent inhibitor of the enzyme Bruton’s tyrosine kinase (BTK) .


Molecular Structure Analysis

The IUPAC name of Ibrutinib is 1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo [3, 4-d] pyrimidin-1-yl] piperidin-1-yl] prop-2-en-1-one . The molecular structure of Ibrutinib can be found in various chemical databases .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ibrutinib are complex and involve multiple steps . The exact details of these reactions are proprietary and not publicly available.

科学的研究の応用

Synthesis of Novel Heterocyclic Compounds

Research has explored the synthesis of novel heterocyclic compounds, including isoxazolines, isoxazoles, and various pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds are synthesized through various methods, including [3+2] cycloaddition reactions, and are characterized by techniques such as NMR, IR, and HRMS. These novel compounds hold potential for further biological and chemical property exploration (Rahmouni et al., 2014).

Anticancer and Anti-Inflammatory Activities

Compounds derived from pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their anticancer and anti-inflammatory activities. This research shows the potential therapeutic applications of these compounds, indicating their significance in the development of new treatments (Rahmouni et al., 2016).

Antimicrobial and Antifungal Activities

The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have been conducted, showing these compounds possess antimicrobial and antifungal activities. These findings highlight the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (El-Borai et al., 2012).

作用機序

Target of Action

The primary target of this compound is Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the survival and proliferation of B-cells .

Mode of Action

The compound acts as a selective and covalent inhibitor of BTK . It binds irreversibly to BTK, thereby inhibiting its activity . This inhibition blocks the B-cell receptor pathway, which is often aberrantly active in B-cell cancers .

Biochemical Pathways

By inhibiting BTK, the compound disrupts the B-cell receptor pathway . This disruption can lead to the inhibition of B-cell proliferation and survival, thereby exerting its therapeutic effects against B-cell malignancies .

Pharmacokinetics

The compound is metabolized in the liver, primarily by the enzymes CYP3A and CYP2D6 . Its elimination half-life is approximately 4-6 hours, and it is excreted mainly in the feces (80%) and urine (10%) . These properties influence the compound’s bioavailability and dosage regimen.

Result of Action

The inhibition of BTK by the compound leads to the disruption of the B-cell receptor pathway, resulting in the inhibition of B-cell proliferation and survival . This can lead to a reduction in the number of malignant B-cells, thereby treating B-cell malignancies .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, its metabolism by CYP3A and CYP2D6 can be affected by other substances that induce or inhibit these enzymes . Additionally, its lipophilicity allows it to easily diffuse into cells , which can be influenced by the lipid composition of the cell membranes

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[3,4-d]pyrimidine ring system, followed by the coupling of the piperidine and phenyl groups to the pyrazolo[3,4-d]pyrimidine ring system, and finally the addition of the prop-2-en-1-one group to the piperidine group.", "Starting Materials": [ "4-amino-3-nitrobenzoic acid", "4-phenoxybenzaldehyde", "ethyl acetoacetate", "piperidine", "ethyl 2-bromoacetate", "sodium hydride", "ammonium chloride", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine", "a. React 4-amino-3-nitrobenzoic acid with 4-phenoxybenzaldehyde in ethanol and acetic acid to form 4-amino-3-(4-phenoxyphenyl)benzoic acid.", "b. React 4-amino-3-(4-phenoxyphenyl)benzoic acid with ammonium chloride and sodium hydroxide in water to form 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.", "Step 2: Coupling of piperidine group to pyrazolo[3,4-d]pyrimidine ring system", "a. React 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine with piperidine and sodium hydride in ethanol to form 3-(4-phenoxyphenyl)-1-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.", "Step 3: Addition of prop-2-en-1-one group to piperidine group", "a. React 3-(4-phenoxyphenyl)-1-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with ethyl acetoacetate and sodium ethoxide in ethanol to form 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one." ] }

CAS番号

936563-87-0

分子式

C25H24N6O2

分子量

440.5

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。